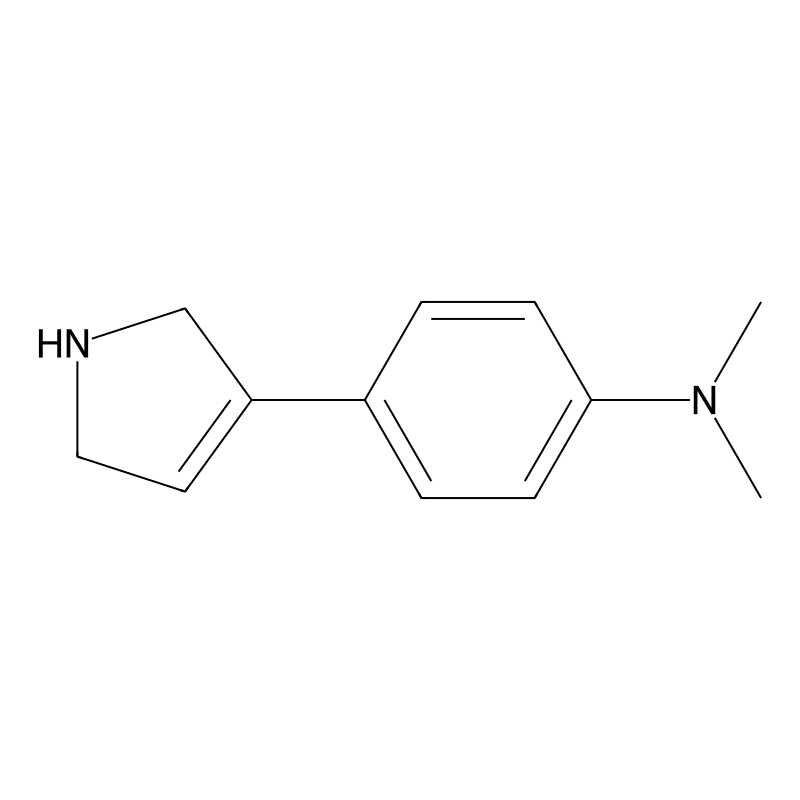

4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Available Information:

- Existence and basic details: The compound has a CAS number (791581-28-7) and can be commercially purchased from some chemical suppliers, indicating its potential use in research settings [, ].

- Chemical structure: The structure of the molecule suggests potential interactions with biological systems due to the presence of aromatic rings and nitrogen-containing groups, which are common features in many bioactive molecules [].

4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline is an organic compound characterized by its unique structure, which includes a pyrrole ring fused with a dimethylamino group attached to an aniline moiety. This compound has garnered interest in various fields due to its potential applications in pharmaceuticals and materials science. The molecular formula is C13H16N2, and it features a pyrrole ring that contributes to its reactivity and biological properties.

There is no current information available on the specific mechanism of action of 4-(2,5-Dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline.

The chemical behavior of 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline can be understood through various reactions:

- Oxidation: The dimethylamino group can undergo N-oxidation to form N,N-dimethylaniline N-oxide.

- Acylation: This compound can react with acyl halides or anhydrides in the presence of a base to yield N,N-dimethylaryl amides.

- Demethylation: Under certain conditions, the compound may experience oxidative N-demethylation, leading to the formation of various metabolites including aniline derivatives .

Research indicates that 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline exhibits notable biological activities. It has been studied for its potential effects on enzyme interactions and as a precursor in the synthesis of biologically active compounds. The compound's structure allows it to engage in various biochemical pathways, making it a candidate for further pharmacological exploration.

Several synthesis methods have been developed for 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline:

- Pyrrole Formation: The initial step often involves the formation of the pyrrole ring through cyclization reactions involving appropriate precursors.

- Dimethylation: Following the formation of the pyrrole structure, dimethylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.

- Aniline Coupling: Finally, the reaction with aniline derivatives can yield the desired compound.

These methods are adaptable depending on the specific substituents required for desired properties.

The applications of 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline extend across several domains:

- Pharmaceuticals: Potential use as a drug intermediate or active pharmaceutical ingredient due to its biological activity.

- Materials Science: Utilized in the development of polymers and dyes owing to its aromatic character and ability to form stable complexes.

Interaction studies have shown that 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline can interact with various biomolecules, including enzymes and proteins. These interactions can lead to significant biochemical transformations, influencing metabolic pathways and potentially affecting pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylaniline | Contains a dimethylamino group | Widely used as a solvent and intermediate |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-phenylenamine | Similar pyrrole structure | Exhibits different biological activity |

| 4-Aminophenol | Amino group instead of dimethylamino | Commonly used in pharmaceuticals and dyes |

| 2-Methylindole | Indole structure | Exhibits distinct reactivity patterns |

4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline is unique due to its specific pyrrole substitution pattern and its potential biological activity, setting it apart from other similar compounds.